3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
CAS No.: 904818-32-2
Cat. No.: VC2524210
Molecular Formula: C19H12N2O2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904818-32-2 |
|---|---|
| Molecular Formula | C19H12N2O2 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 3-naphthalen-1-ylquinoxaline-5-carboxylic acid |
| Standard InChI | InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)21-17(11-20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) |
| Standard InChI Key | LWEHKOVISLXFMR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O |
Introduction
Chemical Structure and Properties
3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid (CAS No. 904818-32-2) is an organic compound with the molecular formula C₁₉H₁₂N₂O₂ and a molecular weight of 300.3 g/mol. The structure consists of a quinoxaline core (benzopyrazine) with a naphthalen-1-yl group at position 3 and a carboxylic acid function at position 5. This arrangement creates a compound with extensive π-conjugation, contributing to its chemical and physical properties.
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties as outlined in Table 1:
The compound's extended aromatic system contributes to its relatively high boiling point and moderate density. The carboxylic acid group provides an acidic character, as indicated by the predicted pKa value . This acidic functionality also enables potential derivatization through esterification and amidation reactions.
Chemical Identifiers and Structural Representations
To facilitate proper identification and referencing in scientific literature and databases, 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is associated with several standardized chemical identifiers as shown in Table 2:
| Identifier Type | Value | Source |
|---|---|---|
| CAS No. | 904818-32-2 | |
| Standard InChI | InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)21-17(11-20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) | |
| Standard InChIKey | LWEHKOVISLXFMR-UHFFFAOYSA-N | |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O | |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O | |
| PubChem Compound | 16740743 |
Synthesis Methods
The synthesis of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid and related quinoxaline derivatives typically involves condensation reactions between appropriate diamines and dicarbonyl compounds, often requiring specific catalysts for the carboxylation reactions.
Hydrothermal Synthesis
Recent research has focused on hydrothermal synthesis (HTS) methods for preparing quinoxaline carboxylic acids. This approach offers environmental advantages by potentially reducing the use of volatile organic solvents, strong acids, and toxic catalysts .
The hydrothermal synthesis typically involves:
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Reaction of 1,2-diarylketones with 3,4-diaminobenzoic acid
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Careful control of temperature and reaction time to minimize decarboxylation
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Optimization of reaction parameters such as temperature, time, concentration, and acidity
For instance, research on related 2,3-diarylquinoxaline-6-carboxylic acids demonstrated successful synthesis at temperatures between 150-230°C with reaction times of 5-30 minutes . The reported conditions showed comparable performance to classic synthesis methods while avoiding problematic solvents and reagents.
Decarboxylation Challenges
A notable challenge in synthesizing quinoxaline carboxylic acids is the potential for decarboxylation. Experimental studies have shown that decarboxylation can occur through two possible pathways:
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Formation of the quinoxaline followed by decarboxylation
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Decarboxylation of the diaminobenzoic acid precursor prior to quinoxaline formation
To minimize decarboxylation, researchers have identified optimal conditions including lower reaction temperatures (around 150°C) and the use of mildly acidic reaction media (5% acetic acid) . Additionally, alternative starting materials like methyl 3,4-diaminobenzoate or di-Boc-protected 3,4-diaminobenzoic acid can be employed to completely inhibit decarboxylation .
The relatively high prices and small packaging sizes indicate that this compound is primarily used for research purposes rather than industrial applications.
Structural Comparison with Related Compounds
3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid belongs to a family of structurally related quinoxaline derivatives. Understanding the structural relationships helps in contextualizing its properties and potential applications.
Comparison with 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
A closely related isomer is 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid (CAS No. 904818-39-9), which differs only in the position of the naphthalen-1-yl substituent (position 2 instead of position 3). Both compounds share the same molecular formula (C₁₉H₁₂N₂O₂) and molecular weight (300.3 g/mol) but may exhibit different physical and chemical properties due to the different substitution pattern. This positional isomerism potentially affects properties such as solubility, crystal packing, and reactivity patterns.
Comparison with Quinoxaline-5-carboxylic acid
Quinoxaline-5-carboxylic acid (CAS No. 6924-66-9) represents a simpler structural analog, lacking the naphthalen-1-yl substituent . With a molecular formula of C₉H₆N₂O₂ and molecular weight of 174.156 g/mol, this compound serves as a basic scaffold for more complex quinoxaline derivatives . The addition of the naphthalen-1-yl group in 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid significantly alters its physical properties, including:
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Increased molecular weight and complexity
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Enhanced lipophilicity
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Additional π-stacking possibilities
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Potentially altered biological activity profiles
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